molecular formula C9H9BrO3 B1335347 2-(2-Bromophenoxy)propanoic acid CAS No. 7414-41-7

2-(2-Bromophenoxy)propanoic acid

Cat. No. B1335347
CAS RN: 7414-41-7
M. Wt: 245.07 g/mol
InChI Key: FRWFVFRKYPCAJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenol derivatives can involve various strategies, including the use of boronic acids in catalytic reactions. For instance, the Rh(I)-catalyzed reaction of alkynes with 2-bromophenylboronic acids leads to the formation of indenones, which suggests that similar catalytic systems could potentially be employed for the synthesis of 2-(2-Bromophenoxy)propanoic acid . Additionally, the synthesis of novel bromophenols through bromination and demethylation reactions indicates that there are multiple synthetic routes available for bromophenol derivatives .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives can be characterized using various spectroscopic techniques. For example, a compound similar to 2-(2-Bromophenoxy)propanoic acid was characterized by spectroscopic methods, including FT-IR and UV-Vis, as well as single-crystal X-ray diffraction . These techniques can provide detailed information about the molecular geometry, intermolecular interactions, and electronic properties of the compound.

Chemical Reactions Analysis

Bromophenol derivatives can undergo various chemical reactions, including decomposition in the presence of sodium hydroxide at high temperatures, leading to debromination and the formation of aliphatic and aromatic compounds . The reactivity of bromophenols can also be influenced by the presence of substituents on the phenol ring, as seen in the photodissociation dynamics of brominated alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives can be diverse. For instance, a bromophenol isolated from the red alga Symphyocladia latiuscula exhibited radical scavenging activity, indicating its potential as an antioxidant . Similarly, novel bromophenols were evaluated for their anticholinergic, antidiabetic, and antioxidant activities, demonstrating the biological relevance of these compounds . The characterization of a nitrogen-containing metabolite of a bromophenol derivative also highlights the complexity of these molecules and their potential transformation in the environment .

Safety And Hazards

The safety data sheet for a similar compound, “2-Bromopropanoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and has acute oral toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .

properties

IUPAC Name

2-(2-bromophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWFVFRKYPCAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404546
Record name 2-(2-bromophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenoxy)propanoic acid

CAS RN

7414-41-7
Record name 2-(2-bromophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KA Wheeler, AM Lineberry - Acta Crystallographica Section E, 2006 - thekeep.eiu.edu
Strychninium (S)-2-(2-bromoÂŁphenÂŁoxy)propanoate 1.4-hydrate Page 1 Eastern Illinois University The Keep Faculty Research and Creative Activity Chemistry August 2006 …
Number of citations: 0 thekeep.eiu.edu
AM Lineberry, KA Wheeler - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 62| Part 9| September 2006| Pages o3870-o3872 https://doi.org/10.1107/…
Number of citations: 2 scripts.iucr.org

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